(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Overview
Description
(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Chemistry: In chemistry, (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used in the development of new drugs and in the investigation of biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new medications for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it useful in various manufacturing processes .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a proton acceptor. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, temperature control, and purification .
Chemical Reactions Analysis
Types of Reactions: (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Mechanism of Action
The mechanism of action of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2R,6S)-2,6-Dimethylpiperazine: A similar compound without the tert-butyl carboxylate group.
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A structural isomer with a different substitution pattern on the piperazine ring.
Uniqueness: (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its tert-butyl carboxylate group provides steric hindrance and stability, making it useful in various synthetic applications .
Properties
IUPAC Name |
tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610229 | |
Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-66-0 | |
Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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